![molecular formula C9H19F3O4SSi B180327 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate CAS No. 164162-36-1](/img/structure/B180327.png)
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate
Overview
Description
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is a chemical compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique properties. The compound is characterized by the presence of a tert-butyldimethylsilyl group, which provides stability, and a trifluoromethanesulfonate group, which is a good leaving group in substitution reactions .
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate .
Mode of Action
This compound is used to introduce a bulky tert-butyl dimethylsilyl group onto a cis-bis(alkenyl)oxirane, facilitating a room temperature Cope rearrangement . It can also promote a rapid and efficient chalcogenide-Morita-Baylis-Hillman reaction when used with a thiolane .
Biochemical Pathways
It plays a role in the cope rearrangement and morita-baylis-hillman reaction, both of which are important in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use in organic synthesis. For example, in the Cope rearrangement, it helps generate a 2-CF3-4,5-dihydrooxepin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, it facilitates the Cope rearrangement at room temperature . Its stability is acid-sensitive , and it reacts slowly with moisture/water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate typically involves the reaction of 2-((tert-Butyldimethylsilyl)oxy)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to replace it.
Reduction Reactions: The compound can be reduced to form 2-((tert-Butyldimethylsilyl)oxy)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ethers, amines, and halides.
Reduction Reactions: The major product is 2-((tert-Butyldimethylsilyl)oxy)ethanol.
Oxidation Reactions: Products include aldehydes and ketones.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₉H₁₉F₃O₄SSi
- Molecular Weight : 308.39 g/mol
- Density : 1.172 g/cm³
- Boiling Point : 253 °C
- CAS Number : 164162-36-1
Key Applications
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Organic Synthesis
- Protection of Hydroxyl Groups : TBDMSOTf is extensively used to introduce the tert-butyldimethylsilyl (TBDMS) protecting group onto alcohols and phenols. This protection is crucial for multi-step syntheses where selective reactivity is required.
- Deprotection Reactions : The compound can also facilitate the deprotection of hydroxyl groups, regenerating free hydroxyl functionalities when needed.
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Medicinal Chemistry
- TBDMSOTf plays a significant role as an intermediate in the synthesis of pharmaceutical compounds. Its ability to stabilize reactive hydroxyl groups allows chemists to develop biologically active molecules effectively.
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Facilitation of Complex Reactions
- It assists in complex organic transformations such as:
- Cope Rearrangement : A reaction that rearranges allylic amines or ethers.
- Morita-Baylis-Hillman Reaction : A method for synthesizing β-substituted aldehydes and ketones.
- It assists in complex organic transformations such as:
Case Studies
-
Synthesis of Pharmaceutical Intermediates
- In a study published in the Journal of Labelled Compounds and Radiopharmaceuticals, TBDMSOTf was utilized to protect hydroxyl groups during the synthesis of complex drug molecules, demonstrating its effectiveness in maintaining selectivity and yield during multi-step reactions.
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Application in Natural Product Synthesis
- Researchers have employed TBDMSOTf in synthesizing various natural products where selective protection and subsequent deprotection were essential for achieving the desired molecular architectures.
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Use in Material Science
- TBDMSOTf has been explored for its utility in modifying polymer surfaces, enhancing properties such as hydrophobicity and chemical resistance through silylation processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- tert-Butyldimethylsilyl chloride
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is unique due to the presence of both a tert-butyldimethylsilyl group and a trifluoromethanesulfonate group. This combination provides both stability and reactivity, making it a valuable reagent in organic synthesis. The trifluoromethanesulfonate group is a better leaving group compared to other similar compounds, enhancing its utility in substitution reactions .
Biological Activity
Overview
2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate, commonly referred to as TBDMSOTf, is an organic compound primarily utilized as a reagent in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 308.39 g/mol. This compound features a tert-butyldimethylsilyl (TBDMS) group, known for its stability, and a trifluoromethanesulfonate (OTf) group, recognized for its excellent leaving group properties in nucleophilic substitution reactions .
The primary function of TBDMSOTf in synthetic chemistry is to serve as a protecting group for hydroxyl functionalities in alcohols and phenols. The mechanism of action involves an S2 reaction where the trifluoromethanesulfonate group is displaced by an alcohol or phenol, leading to the formation of a silylated product and trifluoromethanesulfonic acid (TfOH). This reaction allows for the selective protection of hydroxyl groups during complex organic transformations, which is crucial in medicinal chemistry and drug development.
Reaction Mechanism
The general reaction can be summarized as follows:
This reaction highlights the utility of TBDMSOTf in synthesizing biologically active molecules by enabling the protection of functional groups that might otherwise interfere with subsequent reactions.
Applications in Biological Research
While this compound is not directly recognized for its biological activity, it plays a significant role in facilitating the synthesis of biologically active compounds. Its applications include:
- Medicinal Chemistry : Used as an intermediate in the synthesis of pharmaceutical compounds.
- Biochemical Pathways : Assists in modifying biomolecules to study various biochemical pathways .
- Material Science : Employed in creating functionalized materials that may have biological applications.
Synthesis of Complex Organic Molecules
A notable study focused on the use of TBDMSOTf in the synthesis of complex organic molecules. The compound was utilized to protect hydroxyl groups during multi-step syntheses, demonstrating its effectiveness in generating intermediates that are crucial for developing pharmaceuticals .
Role in Medicinal Chemistry
Research has indicated that TBDMSOTf is instrumental in synthesizing compounds with potential therapeutic effects. For instance, it has been used in the synthesis of latrunculin analogues, which exhibit improved biological profiles compared to their predecessors. These analogues are studied for their ability to disrupt actin polymerization, showcasing the relevance of TBDMSOTf in producing biologically active agents .
Summary Table of Properties and Applications
Property/Characteristic | Details |
---|---|
Molecular Formula | |
Molecular Weight | 308.39 g/mol |
Density | 1.172 g/cm³ |
Boiling Point | 253 °C |
Flash Point | 107 °C |
Primary Use | Organic synthesis reagent |
Biological Application | Intermediate for pharmaceutical synthesis |
Mechanism | S2 nucleophilic substitution |
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWFQBUGWHIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576730 | |
Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164162-36-1 | |
Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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